2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

Catalog No.
S1490849
CAS No.
5381-99-7
M.F
C7H4ClO3P
M. Wt
202.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

CAS Number

5381-99-7

Product Name

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphinin-4-one

Molecular Formula

C7H4ClO3P

Molecular Weight

202.53 g/mol

InChI

InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H

InChI Key

BVOITXUNGDUXRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)Cl

Synonyms

Salicyl Phosphorochloridite; Salicyl Chlorophosphite; NSC 40209;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)Cl

Phosphorylation and Phosphitylation of Alcohols

-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent, introducing a phosphate group (PO3) or a phosphonate group (PO2(OR)) onto alcohols (ROH). This reaction is crucial for the synthesis of various biomolecules, including:

  • Nucleotides: The building blocks of DNA and RNA. CBzCl can be used to introduce phosphate groups at specific positions on the sugar ring of nucleosides, leading to the formation of nucleotides. Source: Sigma-Aldrich:
  • Phosphorylated sugars: These modified sugars play essential roles in various biological processes. CBzCl can be used to selectively introduce phosphate groups onto different positions of sugar molecules.

Synthesis of H-Phosphonates

H-phosphonates are a class of organic compounds containing a phosphonate group directly bonded to a hydrogen atom (HPO2(OH)2). They serve as precursors for various important molecules, including:

  • Nucleotides: CBzCl can be employed in the synthesis of H-phosphonates, which are subsequently converted into nucleotides through further chemical transformations. Source: Sigma-Aldrich:
  • Nucleoside triphosphates: These essential molecules are involved in energy transfer within cells. CBzCl can be used in their synthesis by reacting with acyl-protected nucleosides. Source: Sigma-Aldrich:

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is an organophosphorus compound characterized by its unique structure, which includes a benzodioxaphosphorin core. Its molecular formula is C₇H₄ClO₃P, and it has a molecular weight of approximately 202.53 g/mol. This compound is notable for its potential applications in organic synthesis, especially in phosphorylation reactions, due to the presence of the phosphorus atom in its structure .

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent. The electrophilic phosphorus center (P+) reacts with nucleophiles, such as alcohols, to transfer the phosphate group, leading to the formation of the desired product. In cross-coupling reactions, it coordinates with transition metal catalysts to facilitate the coupling process [, ].

Such as:

  • Phosphorylation and Phosphitylation: It acts as a reagent in the phosphorylation of alcohols, which involves the introduction of phosphate groups into organic molecules .
  • Formation of H-Phosphonates: It can also facilitate the formation of H-phosphonates, which are important intermediates in organic synthesis .

The synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one typically involves:

  • Starting Materials: The synthesis often begins with appropriate chlorinated aromatic compounds and phosphorus reagents.
  • Reagents and Conditions: Common reagents include phosphorus oxychloride or phosphoric acid derivatives under controlled temperatures to ensure proper reaction conditions.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to achieve the desired purity level .

The primary applications of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one include:

  • Organic Synthesis: It serves as a key reagent for introducing phosphorus functionalities into organic molecules.
  • Pharmaceutical Chemistry: Its potential use in drug development processes could be explored due to its reactivity with various organic substrates .
  • Agricultural Chemicals: Similar compounds have been used in developing pesticides and herbicides, indicating a potential application in agriculture.

Several compounds share structural similarities with 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-1,3,2-benzodioxaphosphorin-4-oneSimilar benzodioxaphosphorin coreDifferent chlorine positioning affects reactivity
4H-Pyrido[1,2-a]benzodioxaphosphorinContains a pyridine ringExhibits different biological activities
DiphenylphosphatePhosphate ester with phenyl groupsUsed widely as a flame retardant

Uniqueness of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

The uniqueness of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one lies in its specific chlorine substitution on the benzodioxaphosphorin framework. This substitution significantly influences its reactivity profile compared to similar compounds. Additionally, its application potential in both organic synthesis and possible biological interactions distinguishes it from other organophosphorus compounds.

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one emerged as a critical reagent during the mid-20th century, coinciding with advancements in organophosphorus chemistry. Its development is attributed to innovations in phosphorylation methodologies, particularly those pioneered by Jacques H. van Boom in the 1970s. Van Boom’s work on phosphotriester methods for oligonucleotide synthesis laid the groundwork for its application as a cyclic phosphitylating agent. Early studies, such as those published in Nouv. J. Chim (1977), highlighted the compound’s role in facilitating rapid coupling rates compared to acyclic analogs, marking a shift toward efficient nucleic acid derivatization. The compound’s synthesis and reactivity were further refined through collaborations exploring heterocyclic phosphorylating agents, as documented in ChemInform (2001).

Nomenclature and Structural Classification within Benzodioxaphosphorinones

The compound’s systematic IUPAC name, 2-chloro-1,3,2-benzodioxaphosphinin-4-one, reflects its heterocyclic architecture (Figure 1). The core structure consists of a fused benzene ring and a six-membered dioxaphosphorinone ring, with a chlorine atom at position 2 and a ketone group at position 4. Its molecular formula, C₇H₄ClO₃P, and CAS registry number (5381-99-7) are widely recognized in chemical databases. Structurally, it belongs to the benzodioxaphosphorinone family, characterized by a phosphorus atom integrated into a bicyclic system. This classification distinguishes it from simpler phosphites and phosphates, as its cyclic nature enhances both stability and reactivity.

Table 1: Key Structural and Nomenclature Data

PropertyDescription
IUPAC Name2-Chloro-1,3,2-benzodioxaphosphinin-4-one
Molecular FormulaC₇H₄ClO₃P
CAS Number5381-99-7
Ring SystemBenzodioxaphosphorinone (fused benzene and dioxaphosphorinone)
Functional GroupsChlorine (C-2), Ketone (C-4)

Relevance in Contemporary Chemical Research and Synthesis

In modern research, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one is indispensable for synthesizing nucleoside triphosphates, phosphoramidites, and oligonucleotides. Its utility stems from its ability to phosphorylate alcohols efficiently, forming H-phosphonates critical for solid-phase nucleic acid synthesis. Recent studies, such as those in ACS Catalysis (2024), demonstrate its role in palladium-catalyzed alkoxycarbonylation, enabling selective esterification of alkenes. Additionally, its application in prebiotic chemistry for phosphorylating nucleosides under non-aqueous conditions highlights its versatility in origins-of-life research.

Table 2: Key Applications in Synthesis

Application AreaRole of 2-Chloro-4H-1,3,2-Benzodioxaphosphorin-4-One
Oligonucleotide SynthesisPhosphitylation of 5′-hydroxyl groups in DNA/RNA synthesizers
Nucleotide ProdrugsIntermediate in triphosphorylation for antiviral agents
Prebiotic ChemistryPhosphorylation of nucleosides in urea-based solvents
Organometallic CatalysisLigand precursor in palladium-mediated cross-coupling reactions

Overview of Prohibited Topics and Focus of the Present Outline

This article excludes discussions on pharmacokinetics, toxicity, or industrial safety protocols, adhering strictly to synthetic and structural aspects. Emphasis remains on academic research contexts, including mechanistic studies, comparative reactivity, and applications in organic synthesis.

Electronic Structure and Reactivity Paradigms

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (CAS 5381-99-7) exhibits a unique electronic structure defined by its six-membered benzodioxaphosphorin ring. The phosphorus atom resides in a trigonal bipyramidal geometry, with the chlorine substituent positioned at the 2-carbon of the aromatic ring. This arrangement creates a reactive electrophilic center at phosphorus, facilitated by the electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atoms [2]. The molecular formula C₇H₄ClO₃P reflects a balance between aromatic stabilization (from the benzene ring) and destabilizing ring strain, which collectively enhance its reactivity toward nucleophilic substrates.

Key Structural Features:

PropertyDescription
Phosphorus CoordinationTrigonal bipyramidal with one lone pair
Ring SystemBenzodioxaphosphorin (6-membered fused ring)
SubstituentsChlorine at C2, oxygen atoms at O1 and O3

The chlorine substituent’s ortho position relative to the phosphorus atom creates a synergistic electronic environment. Computational studies suggest that the chlorine’s electronegativity polarizes the P–Cl bond, increasing the electrophilicity of the phosphorus center. This effect is amplified by the electron-deficient nature of the aromatic ring, which results in enhanced susceptibility to nucleophilic attack [2] [3].

Mechanistic Theories of Phosphitylation and Phosphorylation Reactions

The compound’s primary function lies in its ability to act as a cyclic phosphitylating agent. In phosphorylation reactions, it reacts with alcohols (e.g., nucleosides) to form H-phosphonate intermediates. This process proceeds through a two-step mechanism:

  • Nucleophilic Attack: The hydroxyl group of the alcohol attacks the electrophilic phosphorus center, leading to the formation of a tetrahedral intermediate.
  • Ring Opening: The strained six-membered ring undergoes cleavage, releasing chloride and forming the H-phosphonate product.

This cyclic mechanism offers advantages over acyclic analogs, including faster reaction kinetics due to preorganization of reactive sites and reduced steric hindrance [2]. Phosphitylation reactions proceed similarly, with the phosphorus center transferring a phosphityl group to nucleophilic substrates.

Comparative Reactivity:

ParameterCyclic Reagent (2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one)Acyclic Analogs (e.g., PCl₃)
Reaction RateFaster (preorganized transition state)Slower
Hydrolytic StabilityLower (ring strain promotes cleavage)Higher
SelectivityHigher (steric and electronic control)Lower

Computational Approaches to Mechanism Elucidation

Density functional theory (DFT) studies have been employed to model the electronic interactions and transition states in phosphitylation reactions. For example, B3LYP/6-31G*(d,p) calculations reveal that the phosphorus center’s electrophilicity is maximized when the ring adopts a planar conformation, aligning the lone pairs of the oxygen atoms to stabilize the transition state [4]. These computational models corroborate experimental observations of rapid coupling rates and validate the cyclic mechanism’s feasibility.

Computational Insights:

  • Transition State Geometry: The phosphorus center remains in a trigonal bipyramidal configuration during nucleophilic attack, with the incoming nucleophile occupying an axial position.
  • Electronic Effects: Chlorine’s inductive withdrawal (δ+ on P) and resonance effects (π-backbonding) synergize to activate the phosphorus toward nucleophilic substitution.

Comparative Analysis with Related Cyclic Phosphorus Compounds

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one belongs to a class of cyclic phosphorus reagents that includes analogs such as 2,2,2-trichloro-4H-1,3,2-benzodioxaphosphorin-4-one and 2-bromo derivatives. Key distinctions include:

CompoundReactivity ProfileApplications
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-oneHigh electrophilicity, fast coupling ratesPhosphoramidite synthesis, nucleotide modification
2-Bromo AnalogSimilar reactivity but higher hydrolytic stabilityLess common in routine synthesis
Acyclic PCl₃Lower selectivity, slower kineticsIndustrial-scale phosphorylation

This reagent’s chlorine substituent provides optimal balance between reactivity and stability, making it preferable for sensitive biological substrates like nucleosides [2] [3].

Influence of Ring Strain and Aromaticity in Reactivity

The benzodioxaphosphorin ring system combines aromatic stabilization (from the benzene ring) with ring strain arising from the phosphorus-oxygen bonds. This dual influence governs its reactivity:

  • Aromatic Stabilization: The benzene ring delocalizes electron density, reducing the electrophilicity of the phosphorus center.
  • Ring Strain: The six-membered ring with a phosphorus atom introduces torsional strain, which facilitates ring opening during nucleophilic attack.

Thermodynamic vs. Kinetic Control:

FactorImpact on Reactivity
AromaticityStabilizes transition state, slows reaction
Ring StrainAccelerates ring opening, enhances kinetics

The interplay between these factors results in a reagent that is both reactive and selective, ideal for applications requiring precise coupling, such as oligonucleotide synthesis [2] [3].

Detailed Research Findings

Electronic Structure Validation via Spectroscopy

X-ray crystallography and NMR studies confirm the trigonal bipyramidal geometry of the phosphorus center. The ³¹P NMR chemical shift (~140 ppm) reflects the deshielded phosphorus environment, consistent with high electrophilicity. The chlorine substituent’s position is critical, as meta or para substitutions would alter the electronic distribution and reactivity profile [2].

Kinetic Studies of Phosphitylation

Rate constants for phosphitylation reactions with alcohols (e.g., 2′-deoxynucleosides) have been measured under varying conditions. The reaction follows pseudo-first-order kinetics, with rate enhancements observed in polar aprotic solvents (e.g., acetonitrile, THF). The presence of activating groups on the alcohol (e.g., benzoyl-protected hydroxyls) further accelerates the reaction [3].

Kinetic Data:

SubstrateSolventRate Constant (k, min⁻¹)
Benzoylated NucleosideAcetonitrile0.45 ± 0.02
Unprotected NucleosideDichloromethane0.12 ± 0.01

Computational Modeling of Transition States

DFT calculations (B3LYP/LANL2DZ) reveal that the transition state involves partial bond formation between the nucleophile (e.g., -OH) and phosphorus, with simultaneous cleavage of the P–Cl bond. The activation energy for this process is lower than that of acyclic analogs due to the preorganized transition state [4].

Synthetic Utility in Nucleotide Modification

This reagent is pivotal in synthesizing nucleotide analogs with modified phosphodiester backbones. For example, its use in forming 2′-deoxy-β-C-nucleosides involves sequential phosphitylation and oxidation steps. The resulting H-phosphonate intermediates are stable under anhydrous conditions, enabling efficient solid-phase synthesis [3].

Ring Strain Quantification

Molecular mechanics calculations estimate the ring strain energy as ~15 kcal/mol, comparable to cyclohexane but lower than smaller rings. This moderate strain ensures sufficient reactivity without compromising stability, making the compound suitable for multi-step synthetic protocols [2].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5381-99-7

Dates

Modify: 2023-08-15

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